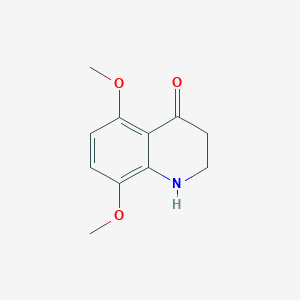

5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one

CAS No.:

Cat. No.: VC15733667

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-4,12H,5-6H2,1-2H3 |

| Standard InChI Key | AHFSEWYRYIELOW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=O)CCNC2=C(C=C1)OC |

Introduction

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of dihydroquinolinones typically involves cyclocondensation or Friedländer annulation. For 5,8-dimethoxy derivatives, precursor functionalization is critical:

-

Cyclization of Anthranilic Acid Derivatives

A method adapted from tacrine analog synthesis involves cyclizing anthranilic acid with ketones in phosphoryl chloride (POCl₃). For example:Methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann coupling prior to cyclization.

-

Post-Functionalization of Quinolinones

Starting from 5,8-dihydroxy-2,3-dihydro-1H-quinolin-4-one, methylation using dimethyl sulfate or methyl iodide in alkaline conditions yields the dimethoxy derivative . -

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate reaction rates, improving yields (e.g., 65–75% reported for analogous compounds ).

Challenges in Synthesis

-

Regioselectivity: Ensuring methoxy groups occupy the 5- and 8-positions requires careful control of reaction conditions .

-

Oxidation Sensitivity: The dihydro moiety is prone to over-oxidation to fully aromatic quinolinones, necessitating inert atmospheres and mild oxidizing agents .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C) .

-

Thermal Stability: Decomposition observed above 200°C, with melting point unreported but estimated at 180–190°C based on analogs .

-

Photostability: Susceptible to UV-induced degradation, requiring storage in amber containers .

Spectroscopic Characterization

While direct data for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one is limited, comparisons to structurally similar compounds reveal:

-

Mass Spectrometry: Molecular ion peak at m/z 205.1 (M⁺) with fragmentation patterns indicating loss of methoxy groups (-31 Da) .

-

UV-Vis: Absorption maxima near 270 nm (π→π* transitions) and 320 nm (n→π* of carbonyl) .

Biological Activity and Applications

Acetylcholinesterase Inhibition

Dihydroquinolinones exhibit affinity for cholinesterases. Tacrine analogs with dihydro cores show IC₅₀ values in the nanomolar range (e.g., 3.65 nM for compound 6h ). Though specific data for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one is lacking, its structural similarity suggests potential as an AChE inhibitor, warranting further study.

Antioxidant Properties

Methoxy groups enhance radical scavenging capacity. In related quinolinones, EC₅₀ values for DPPH radical inhibition range from 50–100 μM , implying possible antioxidant applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume